molecular formula C21H16N2O2 B244385 3-methoxy-N-(5-quinolinyl)-2-naphthamide

3-methoxy-N-(5-quinolinyl)-2-naphthamide

Cat. No.: B244385
M. Wt: 328.4 g/mol
InChI Key: NOYBNSOUJMNSLE-UHFFFAOYSA-N
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Description

3-Methoxy-N-(5-quinolinyl)-2-naphthamide is a naphthamide derivative featuring a methoxy group at the 3-position of the naphthalene ring and a 5-quinolinyl substituent on the amide nitrogen.

Synthesis of such compounds typically involves transition metal-catalyzed reactions. For example, Rh(III)-catalyzed methodologies have been employed to construct polyaromatic and heterocyclic amides, as demonstrated in the reaction of 2-naphthamide derivatives with diazo compounds to yield structurally complex products (e.g., 76% yield for product 5 in ) .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-methoxy-N-quinolin-5-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C21H16N2O2/c1-25-20-13-15-7-3-2-6-14(15)12-17(20)21(24)23-19-10-4-9-18-16(19)8-5-11-22-18/h2-13H,1H3,(H,23,24)

InChI Key

NOYBNSOUJMNSLE-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-methoxy-N-(5-quinolinyl)-2-naphthamide and its analogs from the evidence:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
This compound Not explicitly given - 3-Methoxy (naphthalene)
- 5-Quinolinyl
Not provided Synthetic intermediate
3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide C₁₉H₁₇NO₃ - 3-Hydroxy (naphthalene)
- 2-Methoxy-5-methylphenyl
307.35 g/mol Higher polarity due to -OH group
3-Methoxy-N-(propan-2-yl)propanamide C₇H₁₃NO₂ - Methoxy (propanamide)
- Isopropyl
158.18 g/mol Simpler aliphatic structure
Fluorinated benzamide (e.g., from Jacobs et al.) Complex - Fluorine substituents
- Sulfonamide
~600 g/mol (est.) Leukotriene antagonist (pharmacological)
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline C₁₂H₁₁N₂O₃S - Methoxy
- Nitrothiophene Schiff base
263.29 g/mol Crystalline solid (X-ray characterized)
3-Hydroxy-4-[({2-hydroxy-5-nitrophenyl}imino)methyl]-N-(2-methoxyphenyl)-2-naphthamide C₂₅H₁₉N₃O₆ - Multiple -OH, -NO₂ groups
- Methoxyphenyl
457.44 g/mol High hydrogen-bonding potential

Structural and Functional Analysis

Substituent Effects: Methoxy vs. Hydroxy: The methoxy group in the target compound is electron-donating, enhancing aromatic ring stability and possibly reducing solubility in polar solvents compared to the hydroxy-substituted analog in . Quinolinyl vs.

Molecular Weight and Complexity :

  • The target compound’s molecular weight is likely higher than simpler analogs like 3-methoxy-N-(propan-2-yl)propanamide (158.18 g/mol) but lower than the highly functionalized naphthamide in (457.44 g/mol) . Increased molecular complexity often correlates with enhanced binding specificity but may reduce bioavailability.

Synthetic Yields :

  • Rh(III)-catalyzed reactions of 2-naphthamide derivatives (e.g., compound 1n in ) achieve moderate-to-high yields (48–76%), suggesting that similar methodologies could be viable for synthesizing the target compound .

Pharmacological Potential: While the fluorinated benzamide in demonstrates potent leukotriene antagonism, the target compound’s quinolinyl group may offer unique interactions with biological targets, though this remains speculative without direct data .

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